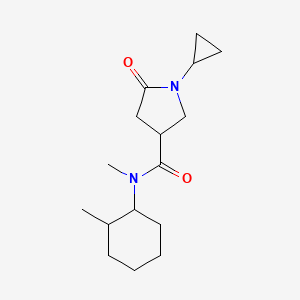
1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide is a compound that belongs to the class of pyrrolidine carboxamide. It is a synthetic compound that has been the subject of much research due to its potential applications in the field of medicine.
Applications De Recherche Scientifique
1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has been the subject of much research due to its potential applications in the field of medicine. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been found to have antitumor properties, making it a potential candidate for the treatment of cancer.
Mécanisme D'action
The mechanism of action of 1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for pain and inflammation.
Biochemical and Physiological Effects:
1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has been found to have several biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which are responsible for pain and inflammation. It has also been found to inhibit the growth of tumor cells, making it a potential candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its potential as a treatment for pain and inflammation. It has also been found to have antitumor properties, making it a potential candidate for the treatment of cancer. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in vivo.
Orientations Futures
There are several future directions for research on 1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide. One direction is to further investigate its mechanism of action in order to better understand its effects in vivo. Another direction is to investigate its potential as a treatment for cancer, particularly in combination with other cancer treatments. Additionally, further research could be done on its potential as a treatment for other conditions, such as inflammation and pain.
Méthodes De Synthèse
The synthesis of 1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide involves several steps. The first step involves the reaction between cyclopropylamine and 2-methylcyclohexanone to form N-cyclopropyl-2-methylcyclohexanamine. The second step involves the reaction between N-cyclopropyl-2-methylcyclohexanamine and methyl isocyanate to form 1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide.
Propriétés
IUPAC Name |
1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-11-5-3-4-6-14(11)17(2)16(20)12-9-15(19)18(10-12)13-7-8-13/h11-14H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQQHJQTXHDZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

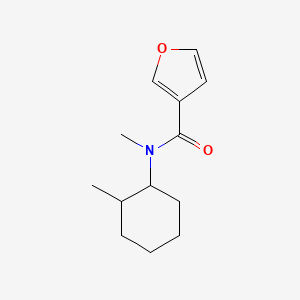
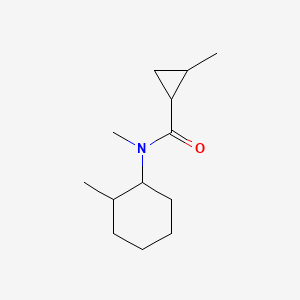
![1-[[4-(Difluoromethoxy)phenyl]methyl]-3-(1-pyridin-4-ylethyl)urea](/img/structure/B7494540.png)
![3-[2-[2-(difluoromethoxy)-5-methylphenyl]-2-hydroxyethyl]sulfanyl-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B7494547.png)
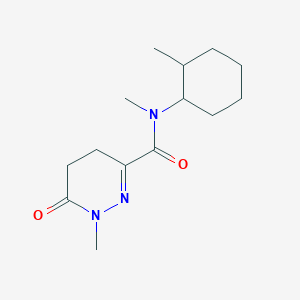
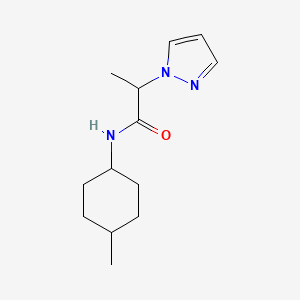

![N'-[2-(4-ethoxyphenoxy)propanoyl]-2-pyrazol-1-ylpropanehydrazide](/img/structure/B7494572.png)
![2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B7494589.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(5-methylthiophen-2-yl)methanone](/img/structure/B7494597.png)
![N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494611.png)
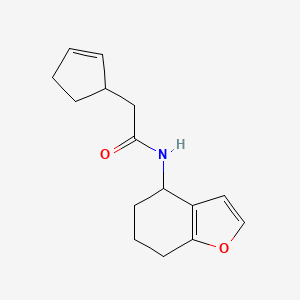
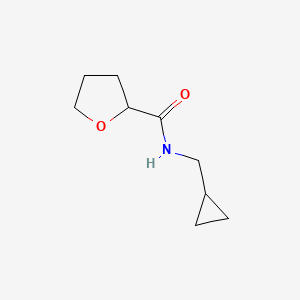
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7494638.png)